N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it’s plausible that this compound may interact with a variety of targets related to these biological activities.
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . It’s possible that this compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Given the wide range of biological activities associated with thiazole derivatives , it’s likely that this compound may affect multiple biochemical pathways, leading to downstream effects such as the inhibition of microbial growth or the reduction of inflammation.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Given the wide range of biological activities associated with thiazole derivatives , it’s likely that this compound may have various effects at the molecular and cellular level, such as the inhibition of microbial growth or the reduction of inflammation.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to exhibit a wide range of therapeutic properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Cellular Effects
Thiazole derivatives have been shown to have significant effects on various types of cells and cellular processes .
Biological Activity
N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C20H21N3O3S2
- Molecular Weight : 415.53 g/mol
- IUPAC Name : N-[4-[3-[2-(2-methoxyphenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
This structure includes multiple functional groups that may influence its biological activity, including a thiophene ring, thiazole moiety, and amide linkage.
The mechanism of action for this compound involves interaction with various molecular targets. It is hypothesized to modulate enzyme activities and receptor interactions, potentially affecting cellular signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be significant in therapeutic applications.
- Receptor Binding : It may bind to certain receptors, influencing physiological responses.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- Case Study : A study demonstrated that related thiazole derivatives inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines (source needed).
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- Study Findings : Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains, potentially making it a candidate for developing new antibiotics (source needed).
Comparative Analysis of Similar Compounds
Properties
IUPAC Name |
N-[4-[3-[2-(2-methoxyphenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-26-16-6-3-2-5-14(16)10-11-21-18(24)9-8-15-13-28-20(22-15)23-19(25)17-7-4-12-27-17/h2-7,12-13H,8-11H2,1H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQFVNIYNFOLIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.